N-(2-hydroxyoctadecanoyl)sphinganine

Vue d'ensemble

Description

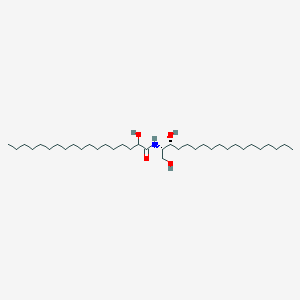

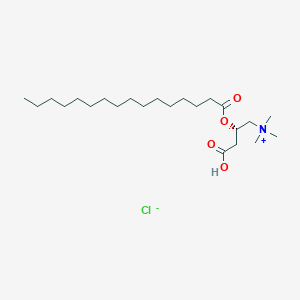

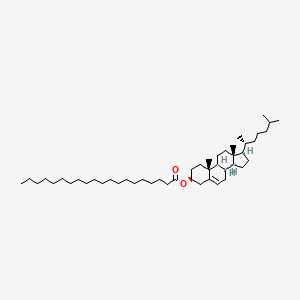

N-(2-hydroxyoctadecanoyl)sphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as 2-hydroxyoctadecanoyl . It has a molecular formula of C36H73NO4 .

Molecular Structure Analysis

The molecular weight of N-(2-hydroxyoctadecanoyl)sphinganine is 584.0 g/mol . The IUPAC name is N - [ (2 S ,3 R )-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis

N-(2-hydroxyoctadecanoyl)sphinganine has a high molecular weight and a large number of rotatable bonds . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3-AA value is 13.7, indicating it is highly hydrophobic .Applications De Recherche Scientifique

Nutritional Functions and Food Applications

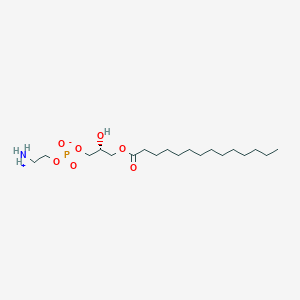

Sphingolipids, including sphingomyelin and its metabolites, are essential structural components of cell membranes. N-(2-hydroxyoctadecanoyl)sphinganine, also known as hydroxy sphinganine, falls into this category. In the context of nutrition and food science, here’s what we know:

- Applications : Considerations for incorporating sphingomyelin into modern food preparations, such as skin-enhancing products, delivery systems, and oil organogels, are being explored .

Cosmetic and Dermatological Applications

Beyond nutrition, N-(2-hydroxyoctadecanoyl)sphinganine has intriguing implications in cosmetics and skincare:

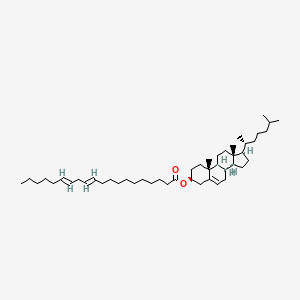

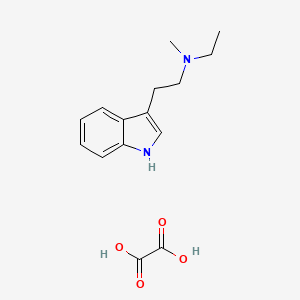

- Hair Loss Prevention : In vitro studies suggest that sphinganine inhibits 5-α-reductase type I, a key enzyme involved in the conversion of testosterone to dihydrotestosterone. This inhibition may contribute to preventing hair loss in both men and women .

Neuroscience and Brain Health

Emerging research suggests that sphingolipids play roles in neuronal function and neuroprotection. While specific studies on N-(2-hydroxyoctadecanoyl)sphinganine are limited, its potential impact on brain health warrants further investigation.

Mécanisme D'action

- SPT catalyzes the condensation of palmitoyl-CoA with L-serine , resulting in the formation of dihydroceramide (N-(2-hydroxyoctadecanoyl)sphinganine) as an intermediate in sphingolipid biosynthesis .

- By inhibiting SPT, this compound reduces the availability of ceramides, affecting downstream pathways .

- The resulting dihydroceramide can be further modified to form various ceramide species, which serve as precursors for complex sphingolipids like sphingomyelin and glycosphingolipids .

- Impact on Bioavailability : The compound’s bioavailability depends on its stability and interactions with other lipids and proteins .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Propriétés

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,38-40H,3-32H2,1-2H3,(H,37,41)/t33-,34+,35?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVUZTCVZAHCIE-GWDKEWMYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H73NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxyoctadecanoyl)sphinganine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

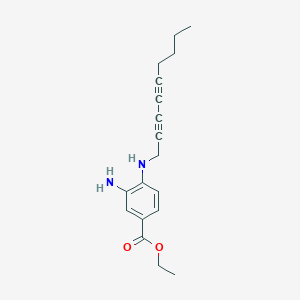

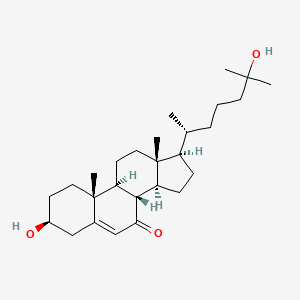

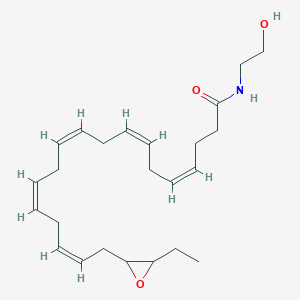

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)